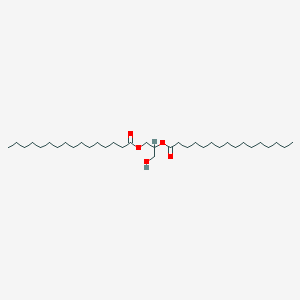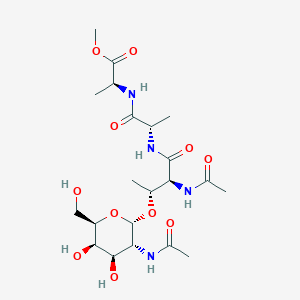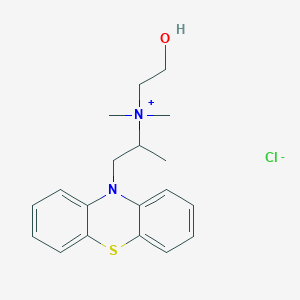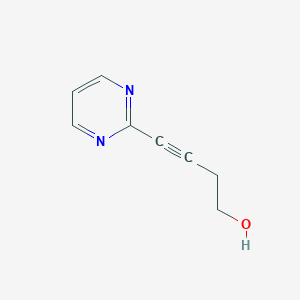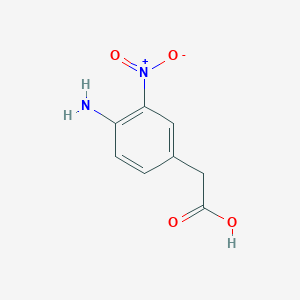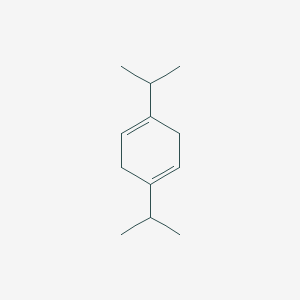
1,4-Diisopropyl-1,4-cyclohexadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Di(propan-2-yl)cyclohexa-1,4-diene is an organic compound with the molecular formula C12H20 It is a derivative of cyclohexa-1,4-diene, where two hydrogen atoms are replaced by isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Di(propan-2-yl)cyclohexa-1,4-diene can be synthesized through the Birch reduction of related aromatic compounds. The Birch reduction involves the use of an alkali metal, such as sodium or lithium, dissolved in liquid ammonia, and a proton donor, such as an alcohol . This method avoids over-reduction to the fully saturated ring.
Industrial Production Methods
In industrial settings, the preparation of 1,4-Di(propan-2-yl)cyclohexa-1,4-diene may involve similar reduction techniques, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
1,4-Di(propan-2-yl)cyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of fully saturated cyclohexane derivatives.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated cyclohexane derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,4-Di(propan-2-yl)cyclohexa-1,4-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Di(propan-2-yl)cyclohexa-1,4-diene involves its interaction with various molecular targets and pathways. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may involve the modulation of enzyme activity, alteration of cellular redox states, and disruption of lipid membranes .
Comparison with Similar Compounds
Similar Compounds
1,4-Cyclohexadiene: A parent compound with similar structural features but without isopropyl groups.
1,3-Cyclohexadiene: An isomer with different placement of double bonds.
γ-Terpinene: A related terpenoid with similar chemical properties.
Uniqueness
1,4-Di(propan-2-yl)cyclohexa-1,4-diene is unique due to the presence of isopropyl groups, which impart distinct steric and electronic effects
Properties
CAS No. |
114300-89-9 |
|---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
1,4-di(propan-2-yl)cyclohexa-1,4-diene |
InChI |
InChI=1S/C12H20/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5,8-10H,6-7H2,1-4H3 |
InChI Key |
PHQGCMVBXNSXJE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CCC(=CC1)C(C)C |
Canonical SMILES |
CC(C)C1=CCC(=CC1)C(C)C |
Synonyms |
1,4-Cyclohexadiene,1,4-bis(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


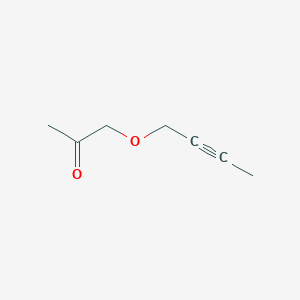
![4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B52998.png)
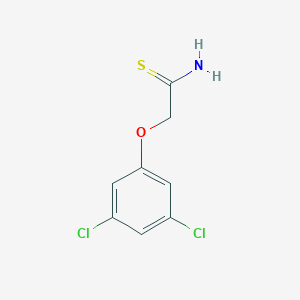

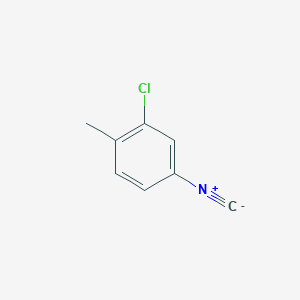
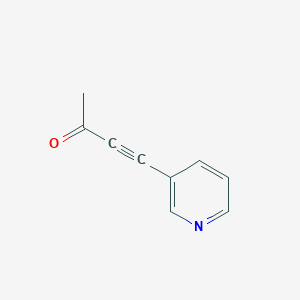

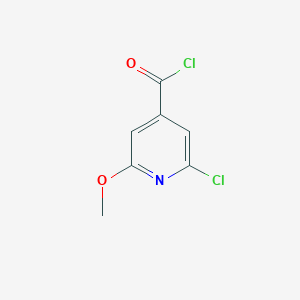
![4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine](/img/structure/B53014.png)
